molecular formula C11H12N2O2 B14041141 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenol

3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenol

Cat. No.: B14041141
M. Wt: 204.22 g/mol
InChI Key: NLCKMGDTJGNGSO-UHFFFAOYSA-N
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Description

3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenol is a chemical compound that features a methoxy group, a phenol group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenol typically involves the condensation of 4-methyl-1H-imidazole with 3-methoxy-4-hydroxybenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and an organic solvent like ethanol. The mixture is heated under reflux conditions to facilitate the reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenol involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s biological effects. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-imidazol-1-yl)phenol
  • 4-(1H-imidazol-1-yl)methylbenzoic acid
  • 3-methoxy-4-(1H-imidazol-1-yl)phenol

Uniqueness

3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenol is unique due to the presence of both a methoxy group and a methyl-substituted imidazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

3-methoxy-4-(4-methylimidazol-1-yl)phenol

InChI

InChI=1S/C11H12N2O2/c1-8-6-13(7-12-8)10-4-3-9(14)5-11(10)15-2/h3-7,14H,1-2H3

InChI Key

NLCKMGDTJGNGSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=N1)C2=C(C=C(C=C2)O)OC

Origin of Product

United States

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